Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings.
Mechanism of Action
Mode of Action
It is known that the pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds, suggesting that this compound may interact with biological targets in a similar manner .
Pharmacokinetics
The compound’s molecular weight (2691 g/mol) and its lipophilic nature suggest that it may have good oral bioavailability .
Action Environment
Like many other chemical compounds, factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting gene expression and cellular signaling pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, which are crucial for transmitting signals from the cell surface to the interior . This compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target substrates . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . High doses of this compound can result in toxicity, affecting vital organs and leading to adverse health outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for metabolic processes . For instance, this compound can affect the activity of enzymes involved in the glycolytic pathway, thereby influencing the production of ATP and other metabolic intermediates . Additionally, this compound can alter metabolic flux, leading to changes in the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl propionate with N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid. This reaction proceeds via a 1,3-dipolar cycloaddition to form the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The pyrazolo[1,5-a]pyridine core can participate in cycloaddition reactions to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation Products: Oxidized forms of the pyrazolo[1,5-a]pyridine core.
Reduction Products: Reduced derivatives with different functional groups
Scientific Research Applications
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Material Science: The compound’s photophysical properties make it useful in the development of new materials for electronic and photonic applications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar fused heterocyclic structure and have been studied for their anticancer and enzymatic inhibitory activities.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also contain a pyrazole ring fused to a pyridine ring but differ in the position of the fusion. .
Uniqueness
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
IUPAC Name |
ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZZVJLCGOAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480502 | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-29-1 | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55899-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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